molecular formula C18H16ClN3O2 B7812266 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride

4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride

Numéro de catalogue: B7812266
Poids moléculaire: 341.8 g/mol
Clé InChI: HOKSJTAZQYGARI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is a benzoic acid derivative featuring a phenylpyrimidine substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The compound’s structure combines a benzoic acid core with a 6-phenylpyrimidin-4-ylamino group, which is critical for its molecular interactions, particularly in kinase inhibition . Synthesis involves multi-step processes, including tert-butyl ester deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the final product in 78% efficiency .

Propriétés

IUPAC Name

4-methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2.ClH/c1-12-7-8-14(18(22)23)9-15(12)21-17-10-16(19-11-20-17)13-5-3-2-4-6-13;/h2-11H,1H3,(H,22,23)(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKSJTAZQYGARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Two-Step Synthesis via Guanidine Hydrochloride Intermediate

The primary method involves a guanidine-forming reaction followed by cyclization. 3-Amino-4-methylbenzoic acid reacts with cyanamide under hydrochloric acid catalysis to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (Compound II). This intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one (Compound III) in alcoholic solvents to form the target compound.

Reaction Equations:

  • Guanidine Formation:
    C8H9NO2+CH2N2HClC9H12N3O2HCl\text{C}_8\text{H}_9\text{NO}_2 + \text{CH}_2\text{N}_2 \xrightarrow{\text{HCl}} \text{C}_9\text{H}_{12}\text{N}_3\text{O}_2\cdot\text{HCl}
    (3-Amino-4-methylbenzoic acid → Compound II)

  • Cyclization:
    C9H12N3O2HCl+C10H10N2OC19H18N4O2HCl\text{C}_9\text{H}_{12}\text{N}_3\text{O}_2\cdot\text{HCl} + \text{C}_{10}\text{H}_{10}\text{N}_2\text{O} \rightarrow \text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\cdot\text{HCl}
    (Compound II + Compound III → Target Compound)

Alternative Pathways

While the patent method dominates, literature suggests coupling 4-methyl-3-aminobenzoic acid with pre-formed 6-phenylpyrimidin-4-amine derivatives. However, this route requires additional protection/deprotection steps, reducing efficiency.

Optimization of Reaction Conditions

Guanidine Formation Step

Key Parameters:

  • Solvent: Propanol or isoamyl alcohol (optimal for yield and purity).

  • Temperature: 80–100°C (below 100°C prevents decarboxylation).

  • pH: 3–4 (controlled via hydrochloric acid addition).

Table 1: Impact of Solvent on Guanidine Yield

SolventYield (%)Purity (%)
Ethanol60.198.5
Propanol66.599.8
Isoamyl Alcohol60.398.7

Cyclization Step

Optimized Conditions:

  • Solvent: Ethanol or acetone (enhances solubility of intermediates).

  • Temperature: 80–100°C (accelerates ring closure without side reactions).

  • pH: 8–9 (achieved via sodium hydroxide titration).

Table 2: Cyclization Yield vs. Temperature

Temperature (°C)Yield (%)Reaction Time (h)
705812
90649
110618

Intermediate Characterization

3-[(Aminoiminomethyl)Amino]-4-Methylbenzoic Acid Hydrochloride

  • Melting Point: 296–298°C.

  • NMR (D₂O):

    • 1H NMR:δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H)^1\text{H NMR}: \delta\ 8.1\ (\text{d},\ 1\text{H}),\ 7.9\ (\text{s},\ 1\text{H}),\ 7.6\ (\text{d},\ 1\text{H}),\ 2.4\ (\text{s},\ 3\text{H}).

    • 13C NMR:δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6^{13}\text{C NMR}: \delta\ 172.2,\ 159.2,\ 145.6,\ 135.3,\ 134.3,\ 132.7,\ 132.0,\ 131.8,\ 19.6.

  • Mass Spec: m/z 194 (M+1)+m/z\ 194\ (\text{M}+1)^+.

Final Product Analysis

  • Purity: >99.8% (HPLC).

  • Impurities: <0.08% (maximal single unknown).

Industrial-Scale Adaptations

Cost Analysis

  • Raw Material Cost: 20% lower than prior four-step routes.

  • Yield Improvement: 42.6% overall vs. 29.6% in traditional methods.

Applications and Derivatives

The compound serves as a precursor for tyrosine kinase inhibitors, notably in oncology therapeutics. Derivatives with modified pyrimidine substituents show enhanced bioavailability in preclinical studies .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Applications De Recherche Scientifique

Pharmaceutical Research

4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is being investigated for its therapeutic potential, particularly in the treatment of cancer and other diseases involving tyrosine kinases. The structural similarity to known inhibitors suggests it may exhibit similar mechanisms of action.

Case Study: Tyrosine Kinase Inhibition

A study explored the compound's ability to inhibit specific tyrosine kinases involved in cancer proliferation. Preliminary results indicated a significant reduction in cellular viability in treated cancer cell lines compared to controls.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and signaling pathways. Its ability to modulate protein activity makes it a valuable tool for researchers investigating cellular mechanisms.

Case Study: Enzyme Interaction Studies

In a series of experiments, researchers used this compound to assess its effect on enzyme activity related to metabolic pathways. Results demonstrated altered enzyme kinetics, suggesting potential regulatory roles.

Drug Development

Due to its unique chemical structure, this compound is being evaluated for formulation into novel drug delivery systems. Its solubility and stability profiles are under investigation to optimize therapeutic efficacy.

Case Study: Formulation Development

Research focused on formulating the compound into nanoparticles for targeted delivery in cancer therapy. The study showed improved bioavailability and reduced side effects compared to conventional delivery methods.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s closest analogs differ in substituent groups, heterocyclic systems, or salt forms. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid HCl Benzoic acid 6-Phenylpyrimidin-4-ylamino ~330.46* High lipophilicity; kinase-targeting potential
Articaine Acid Hydrochloride (Imp. B(EP)) Thiophene-2-carboxylic acid (2RS)-2-(propylamino)propanoylamino Not reported Thiophene ring enhances metabolic stability
LY2409881 Hydrochloride Benzo[b]thiophene-4-carboxylic acid Chloropyrimidine; cyclopropylamide 546.05 Kinase inhibitor; sulfur atom improves binding
Nilotinib Intermediate Benzoic acid 4-(3-Pyridyl)pyrimidin-2-ylamino ~337.38* Pyridyl group modulates solubility

*Calculated based on empirical formulas.

Impurity Profiles and Regulatory Considerations

Structural analogs like Articaine Acid Hydrochloride exhibit distinct impurity profiles (e.g., thiophene-related byproducts), necessitating rigorous chromatographic purification . In contrast, the target compound’s synthesis generates fewer polar impurities due to its simpler deprotection step .

Activité Biologique

4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety and a pyrimidine ring. Understanding its biological activity is crucial for the development of therapeutic agents, especially in oncology and anti-inflammatory applications.

  • Molecular Formula : C17H16N4O2·HCl
  • Molecular Weight : 341.8 g/mol
  • CAS Number : 1055196-62-7

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in various cellular functions including signal transduction and cell division. Inhibition of specific kinases can lead to reduced tumor growth and inflammation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Cancer TypeMechanism
Compound A0.5Breast CancerApoptosis induction
Compound B1.2Lung CancerCell cycle arrest
4-Methyl...TBDTBDTBD

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on Inhibition of Prostaglandin E2 (PGE2) :
    A study evaluated the compound's effect on PGE2-induced TNF-alpha reduction in human whole blood assays. The compound exhibited an IC50 value significantly lower than that of standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating potent anti-inflammatory activity.
  • Kinase Inhibition Profile :
    The compound was tested against various kinases involved in cancer signaling pathways. Results showed selective inhibition of certain kinases, suggesting potential use as a targeted therapy in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride, and how can reaction efficiency be optimized?

The synthesis of pyrimidine-benzoic acid derivatives typically involves sequential coupling reactions. A plausible route includes:

Amination : React 4-methyl-3-aminobenzoic acid with 6-phenylpyrimidin-4-yl chloride under Buchwald-Hartwig conditions (Pd catalysis, ligand, base).

Hydrochloride formation : Treat the free base with HCl in a polar solvent (e.g., ethanol).
Optimization : Use design of experiments (DoE) to screen parameters like temperature, catalyst loading, and stoichiometry. Central composite design (CCD) is effective for minimizing trials while maximizing data . Purity can be enhanced via recrystallization (e.g., ethanol/water mixtures) or HPLC .

Q. What analytical methods are critical for characterizing this compound?

  • Structural confirmation : Use 1H NMR^1 \text{H NMR} (DMSO-d6_6, δ 8.2–7.1 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} to verify pyrimidine and benzoic acid moieties .
  • Purity assessment : HPLC with C18 columns (≥98% purity, mobile phase: acetonitrile/0.1% TFA) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 239–241°C for structurally similar hydrochlorides) .

Q. How can researchers address solubility challenges in biological assays?

This compound’s hydrochloride salt improves aqueous solubility. For in vitro studies:

  • Solvent systems : DMSO stock solutions (10 mM) diluted in PBS (pH 7.4).
  • Surfactants : Use polysorbate-80 (0.1% w/v) for hydrophobic interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or VEGFR). Focus on the pyrimidine core’s hydrogen bonding with ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values from multiple assays (e.g., kinase inhibition vs. cytotoxicity).
  • Experimental variables : Control for cell line specificity (e.g., HEK293 vs. HeLa), assay pH, and metabolite interference .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .

Q. How can reaction path search methods improve scalability of synthesis?

ICReDD’s quantum chemical calculations identify low-energy intermediates and transition states. For example:

  • Pathway optimization : Density functional theory (DFT) at the B3LYP/6-31G* level identifies bottlenecks in amination steps.
  • Machine learning : Train models on reaction yields from historical data to predict optimal conditions (e.g., solvent, catalyst) .

Q. What are the implications of structural modifications on pharmacokinetics?

  • Lipophilicity : LogP calculations (e.g., ChemAxon) show the benzoic acid group enhances water solubility, while the phenylpyrimidine moiety increases membrane permeability.
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce CYP450-mediated oxidation, as seen in analogs .

Methodological Considerations

Q. How to design stability studies under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical monitoring : Track decomposition via HPLC-MS; major degradation products often result from hydrolysis of the pyrimidine ring .

Q. What separation techniques are optimal for purifying intermediates?

  • Flash chromatography : Use silica gel (hexane/ethyl acetate gradients) for early-stage intermediates.
  • Preparative HPLC : C18 columns with acetonitrile/water (+0.1% formic acid) for final purification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.